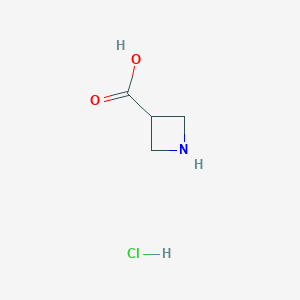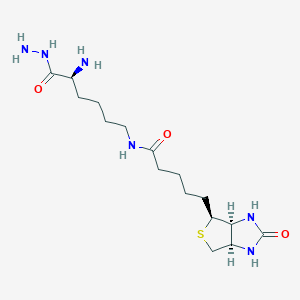
Thioridazine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioridazine N-oxide is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of thioridazine, a drug that has been used to treat schizophrenia and other psychiatric disorders. Thioridazine N-oxide has been found to have unique properties that make it useful in scientific research, particularly in the study of ion channels and other biological processes.
Mécanisme D'action
Thioridazine N-oxide works by modulating the function of ion channels and other proteins in the cell. This compound has been found to interact with a number of different proteins and molecules, including potassium channels, calcium channels, and G-protein coupled receptors. By modulating the function of these proteins, thioridazine N-oxide can have a variety of effects on cellular function and signaling.
Effets Biochimiques Et Physiologiques
Thioridazine N-oxide has a number of biochemical and physiological effects in the cell. This compound has been found to modulate ion channel function, which can affect cellular signaling and communication. Thioridazine N-oxide has also been found to interact with other proteins and molecules in the cell, which can affect a variety of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Thioridazine N-oxide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and can be used in a variety of experimental settings. Thioridazine N-oxide is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of thioridazine N-oxide in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are a number of potential future directions for research on thioridazine N-oxide. One area of interest is the development of new synthetic methods for this compound, which could make it more accessible for use in scientific research. Another area of interest is the study of thioridazine N-oxide in different experimental settings, including in vivo studies and studies of its effects on different cell types and signaling pathways. Additionally, there is potential for the development of new drugs based on the properties of thioridazine N-oxide, particularly in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
Thioridazine N-oxide can be synthesized through a number of different methods, including oxidation of thioridazine using various reagents. One common method involves the use of hydrogen peroxide and acetic acid to oxidize thioridazine to thioridazine N-oxide. Other methods involve the use of different oxidizing agents, such as potassium permanganate or sodium hypochlorite.
Applications De Recherche Scientifique
Thioridazine N-oxide has been used in a variety of scientific research applications, particularly in the study of ion channels and other biological processes. This compound has been found to have unique properties that make it useful in these studies, including its ability to modulate ion channel function and its ability to interact with other proteins and molecules in the cell.
Propriétés
Numéro CAS |
103827-30-1 |
|---|---|
Nom du produit |
Thioridazine N-oxide |
Formule moléculaire |
C21H26N2OS2 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
10-[2-(1-methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfanylphenothiazine |
InChI |
InChI=1S/C21H26N2OS2/c1-23(24)14-6-5-7-16(23)12-13-22-18-8-3-4-9-20(18)26-21-11-10-17(25-2)15-19(21)22/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 |
Clé InChI |
IDYOECPECKJFRF-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
SMILES canonique |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
Synonymes |
thioridazine N-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















